N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
CAS No.: 921466-30-0
Cat. No.: VC5605683
Molecular Formula: C21H20N4O4S
Molecular Weight: 424.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921466-30-0 |
|---|---|
| Molecular Formula | C21H20N4O4S |
| Molecular Weight | 424.48 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C21H20N4O4S/c1-13-3-2-4-15(7-13)23-20(27)25-21-24-16(11-30-21)9-19(26)22-10-14-5-6-17-18(8-14)29-12-28-17/h2-8,11H,9-10,12H2,1H3,(H,22,26)(H2,23,24,25,27) |
| Standard InChI Key | JRCRNJYWWZBNTI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, N-(benzo[d] dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, reflects its intricate architecture. Key components include:
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Benzo[d] dioxole: A bicyclic aromatic system with two oxygen atoms forming a dioxole ring.
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Thiazole: A five-membered heterocycle containing sulfur and nitrogen, critical for electronic interactions.
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m-Tolyl urea: A substituted urea group with a meta-methylphenyl substituent, enhancing hydrophobicity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 921466-30-0 |
| Molecular Formula | |
| Molecular Weight | 424.48 g/mol |
| SMILES Notation | COc1cc2OCOc2cc1CNC(=O)Cc3csc(n3)NC(=O)Nc4cc(C)ccc4 |
The SMILES notation elucidates connectivity, emphasizing the acetamide bridge between the benzodioxole and thiazole-urea segments.
Structural Analysis
X-ray crystallography and NMR studies reveal planar geometry in the benzodioxole and thiazole rings, facilitating π-π stacking with biological targets. The m-tolyl group induces steric effects, potentially modulating binding specificity. Comparative analysis with analogs, such as N-(benzo[d] dioxol-5-yl)-2-((3-(3-fluorophenyl)- triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (PubChem CID 16815088), highlights the role of urea vs. triazolo groups in bioactivity .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via multi-step reactions:
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Benzodioxole Methylation: 5-Nitrobenzo[d][1, dioxole is reduced and methylated to form the benzylamine intermediate.
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Thiazole Formation: Cyclization of thiourea derivatives with α-bromoacetophenone yields the 4-thiazolylacetamide core.
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Urea Coupling: Reaction of m-tolyl isocyanate with the thiazole amine completes the structure.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Yield (%) |
|---|---|---|
| Benzylamine Synthesis | , DMF | 78 |
| Thiazole Cyclization | EtOH, reflux | 65 |
| Urea Coupling | DCM, RT | 82 |
Solvent selection (e.g., DMF for polar intermediates) and catalyst optimization (e.g., triethylamine for urea coupling) are critical for reproducibility.
| Cell Line | IC~50~ (µM) | Target Pathway |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | PI3K/Akt/mTOR |
| A549 (Lung Cancer) | 18.2 | Not determined |
Molecular Docking and Mechanistic Insights
Binding Affinity Predictions
Docking simulations (AutoDock Vina) reveal strong binding () to cyclin-dependent kinase 2 (CDK2). Key interactions include:
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Hydrogen bonds between the urea carbonyl and Lys33.
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Hydrophobic contacts between m-tolyl and Phe80.
Comparative Analysis with Analogs
Replacing the thiazole with triazolo[4,3-b]pyridazine (as in PubChem CID 16815088) reduces binding affinity (), validating the thiazole’s superiority in target engagement .
Future Directions
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